molecular formula C21H15BrN2OS B5171767 N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-bromobenzamide

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-bromobenzamide

Cat. No. B5171767
M. Wt: 423.3 g/mol
InChI Key: NCLRZXNTOWXCRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-bromobenzamide (BBB) is a chemical compound that has been extensively studied for its potential applications in scientific research. BBB is a benzamide derivative that has a molecular formula of C20H14BrN2OS and a molecular weight of 428.3 g/mol. This compound is a potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling and glucose metabolism.

Scientific Research Applications

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-bromobenzamide has been extensively studied for its potential applications in scientific research. The compound has been shown to be a potent inhibitor of PTP1B, which is a key regulator of insulin signaling and glucose metabolism. This compound has been used to study the role of PTP1B in insulin resistance and type 2 diabetes. Additionally, this compound has been used to investigate the potential therapeutic effects of PTP1B inhibition in the treatment of obesity, metabolic syndrome, and other related disorders.

Mechanism of Action

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-bromobenzamide inhibits PTP1B by binding to the active site of the enzyme and preventing it from dephosphorylating its substrates. This results in increased insulin signaling and glucose uptake in insulin-sensitive tissues such as skeletal muscle and adipose tissue. This compound has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism and glucose homeostasis.
Biochemical and Physiological Effects:
This compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of obesity and type 2 diabetes. The compound has also been shown to reduce body weight and adiposity in obese mice. This compound has been shown to increase glucose uptake and glycogen synthesis in skeletal muscle and adipose tissue. Additionally, this compound has been shown to improve lipid metabolism and reduce inflammation in adipose tissue.

Advantages and Limitations for Lab Experiments

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-bromobenzamide is a potent and selective inhibitor of PTP1B, which makes it a valuable tool for studying the role of this enzyme in insulin signaling and glucose metabolism. However, this compound has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings. Additionally, this compound has not been extensively studied in human subjects, which limits its potential clinical applications.

Future Directions

There are several potential future directions for research on N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-bromobenzamide. One area of interest is the development of more potent and selective PTP1B inhibitors based on the structure of this compound. Another area of interest is the investigation of the potential therapeutic effects of PTP1B inhibition in human subjects with obesity, metabolic syndrome, and type 2 diabetes. Additionally, this compound could be used to study the role of PTP1B in other physiological processes such as cancer, inflammation, and immune function.

Synthesis Methods

The synthesis of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-bromobenzamide involves the reaction of 2-bromo-4'-methylacetanilide with 2-aminobenzothiazole in the presence of potassium carbonate and copper powder. This reaction results in the formation of this compound as a yellow solid with a yield of 75%. The purity of the compound can be improved by recrystallization from ethanol.

properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrN2OS/c1-13-12-14(21-24-18-8-4-5-9-19(18)26-21)10-11-17(13)23-20(25)15-6-2-3-7-16(15)22/h2-12H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCLRZXNTOWXCRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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